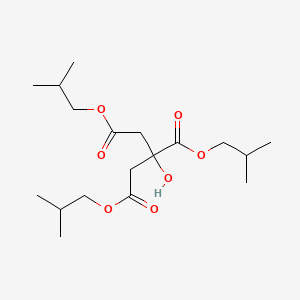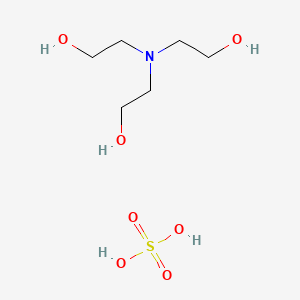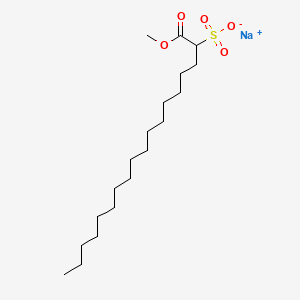
1-Methyl-4,4'-bipyridinium iodide
Vue d'ensemble
Description
1-Methyl-4,4’-bipyridinium iodide is a chemical compound with the molecular formula C₁₁H₁₂I₂N₂. It is a derivative of bipyridine, where one of the nitrogen atoms is methylated, and the compound is paired with iodide ions. This compound is known for its redox properties and is often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4,4’-bipyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4,4’-bipyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
4,4’-bipyridine+methyl iodide→1-Methyl-4,4’-bipyridinium iodide
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-4,4’-bipyridinium iodide involves similar reaction conditions but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4,4’-bipyridinium iodide undergoes various types of chemical reactions, including:
Redox Reactions: The compound can be reduced to form radical cations, which are stable and can be further reduced to neutral species.
Substitution Reactions: The iodide ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Redox Reactions: Common reducing agents include sodium dithionite and zinc dust. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Substitution Reactions: Ion-exchange reactions can be performed using silver nitrate or other silver salts to replace the iodide ion with other anions.
Major Products
Redox Reactions: The major products include radical cations and neutral species of the bipyridinium compound.
Substitution Reactions: The major products are the substituted bipyridinium salts with different anions.
Applications De Recherche Scientifique
1-Methyl-4,4’-bipyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a redox mediator in electrochemical studies and as a building block for the synthesis of more complex bipyridinium derivatives.
Biology: The compound is studied for its potential use in biological systems, particularly in redox biology and as a probe for studying electron transfer processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of advanced materials, such as conductive polymers and redox-active materials for energy storage devices.
Mécanisme D'action
The mechanism of action of 1-Methyl-4,4’-bipyridinium iodide primarily involves its redox properties. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can participate in electron transfer processes, potentially affecting cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium diiodide: This compound has two methyl groups instead of one, which affects its redox properties and solubility.
4,4’-Bipyridinium dichloride: This compound has chloride ions instead of iodide, which can influence its reactivity and stability.
Uniqueness
1-Methyl-4,4’-bipyridinium iodide is unique due to its specific redox properties and the presence of the iodide ion, which can be easily substituted with other anions. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHONWPYXLQDF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959647 | |
| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38873-01-7 | |
| Record name | 1-Methyl-4,4′-bipyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38873-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bipyridinium, 1-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)




![2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1607375.png)








